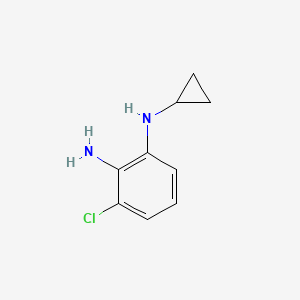

3-chloro-N1-cyclopropylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

3-chloro-1-N-cyclopropylbenzene-1,2-diamine |

InChI |

InChI=1S/C9H11ClN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 |

InChI Key |

SJZPGABWHNRXIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C(=CC=C2)Cl)N |

Origin of Product |

United States |

Contextual Foundations and Academic Significance of 3 Chloro N1 Cyclopropylbenzene 1,2 Diamine

Introduction to Substituted Benzene-1,2-diamine Architectures in Modern Organic Chemistry

Benzene-1,2-diamine, also known as ortho-phenylenediamine (OPD), and its substituted derivatives are foundational building blocks in organic synthesis. nbinno.com Their structure, featuring two adjacent amino groups on a benzene (B151609) ring, provides a reactive scaffold for constructing a wide array of heterocyclic compounds. wisdomlib.orgucl.ac.uk The dual nucleophilicity of the diamine functionality is particularly suited for condensation reactions with compounds containing two electrophilic centers, leading to the efficient formation of fused ring systems. researchgate.net

Among the most significant applications of these architectures is the synthesis of benzimidazoles. wisdomlib.orgacs.orgnih.gov This reaction, typically achieved by condensing the diamine with aldehydes or carboxylic acids, is a cornerstone of heterocyclic chemistry. rasayanjournal.co.inorientjchem.org Benzimidazole (B57391) scaffolds are classified as 'privileged' structures in medicinal chemistry because they are frequently found in bioactive compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net Furthermore, substituted benzene-1,2-diamines are crucial precursors for other important heterocycles like quinoxalines, which also exhibit significant biological activities. researchgate.net The ability to introduce various substituents onto the benzene-1,2-diamine core allows chemists to systematically tune the properties of the resulting heterocyclic products, making this class of compounds indispensable in drug discovery and materials science. researchgate.net

Table 1: Key Heterocyclic Systems Derived from Benzene-1,2-diamines

| Heterocyclic System | Typical Co-reactant | Significance |

|---|---|---|

| Benzimidazoles | Aldehydes, Carboxylic Acids | Core structure in many pharmaceuticals (antiviral, anticancer, antiulcer). rasayanjournal.co.innih.gov |

| Quinoxalines | 1,2-Dicarbonyl Compounds | Biologically active compounds used in various therapeutic areas. researchgate.net |

| Benzotriazoles | Nitrous Acid | Used in chemical synthesis and as corrosion inhibitors. wisdomlib.org |

Rationale for Research Focus on Chloro- and Cyclopropyl-Substituted Aromatic Diamines

The specific combination of chloro and cyclopropyl (B3062369) substituents on the benzene-1,2-diamine framework is a deliberate design choice aimed at modulating the molecule's electronic, steric, and pharmacokinetic properties. Each group imparts distinct characteristics that are highly sought after in the development of new chemical entities.

The Chloro Substituent: The chlorine atom acts as an electron-withdrawing group through induction, which can significantly alter the reactivity and basicity of the adjacent amino groups. quora.com This electronic perturbation can influence the rates and outcomes of subsequent cyclization reactions, providing a tool for synthetic control. nih.gov In the context of medicinal chemistry, the introduction of a halogen, such as chlorine, can enhance binding affinity to biological targets through halogen bonding and can improve pharmacokinetic properties like metabolic stability and membrane permeability. mdpi.com Several potent antibacterial and antioxidant benzimidazole derivatives incorporate a chlorine atom in their structure. researchgate.netresearchgate.net

The Cyclopropyl Substituent: The cyclopropyl group is a unique substituent that has gained immense popularity in medicinal chemistry. scientificupdate.comnih.gov It is a small, rigid, and strained ring system that offers several advantages:

Conformational Rigidity: It can lock flexible chains into a specific conformation, which can be crucial for optimizing interactions with a biological target. nih.gov

Metabolic Stability: The C-H bonds of a cyclopropane (B1198618) ring are stronger than those in typical alkyl groups, often leading to increased resistance to metabolic degradation. scientificupdate.com

Physicochemical Properties: It can serve as a bioisostere for other groups like isopropyl or phenyl rings, but with lower lipophilicity, which can improve solubility and other drug-like properties. nih.govbeilstein-journals.org

Electronic Effects: The cyclopropane ring possesses a unique electronic character, with its C-C bonds having significant p-character, allowing it to engage in conjugation with the aromatic ring. openrepository.comacs.org

The strategic placement of an N-cyclopropyl group on an aromatic amine can also influence its reactivity in unique ways, as seen in studies of N-cyclopropylanilines which can undergo irreversible ring-opening upon single-electron oxidation. nih.govacs.org By combining the electron-withdrawing nature of the chloro group with the unique steric and electronic profile of the cyclopropyl moiety, researchers can fine-tune the properties of the parent diamine and any subsequent derivatives for specific applications.

Overview of Key Research Areas Pertaining to 3-chloro-N1-cyclopropylbenzene-1,2-diamine and Related Congeners

The primary academic and industrial interest in this compound lies in its role as a sophisticated intermediate for the synthesis of novel, high-value compounds. Research efforts utilizing this molecule and its close analogs, or congeners, are concentrated in areas where precise molecular tuning is paramount, particularly in medicinal chemistry and materials science.

The principal application is as a precursor for creating a diverse library of substituted benzimidazoles. By reacting this diamine with various aldehydes or carboxylic acids, a series of benzimidazoles can be generated, each bearing the distinct 3-chloro and N1-cyclopropyl substitution pattern. These resulting compounds are prime candidates for screening in drug discovery programs. For example, research has shown that N-substituted and chloro-substituted benzimidazoles are investigated for their potential as antimicrobial and anticancer agents. nih.gov The specific combination of substituents in this compound allows for the systematic exploration of structure-activity relationships (SAR) in these therapeutic areas.

Beyond benzimidazoles, this compound can be used to synthesize other heterocyclic systems or serve as a ligand in coordination chemistry. The N-cyclopropyl group can influence the electronic properties of metal complexes, while the chloro-substituent provides a potential site for further functionalization through nucleophilic aromatic substitution reactions on the final product. Congeners, such as other halogenated or N-alkylated benzene-1,2-diamines, are actively used to develop protein kinase inhibitors, showcasing the therapeutic potential of this compound class. mdpi.com The synthesis of various N-arylcyclopropylamines via palladium-catalyzed methods has also expanded the toolkit for creating such complex molecules, highlighting their value as synthetic intermediates. researchgate.net

Table 2: Potential Research Applications and Target Molecules

| Research Area | Target Molecule Class | Rationale |

|---|---|---|

| Medicinal Chemistry | Substituted Benzimidazoles | Screening for anticancer, antiviral, and antimicrobial activity. nih.govnih.gov |

| Medicinal Chemistry | Protein Kinase Inhibitors | Halogenated heterocycles are known to interact with kinase ATP-binding sites. mdpi.com |

| Organic Synthesis | Novel Heterocyclic Systems | Versatile building block for creating diverse molecular scaffolds. researchgate.net |

| Materials Science | Ligands for Metal Complexes | Tuning electronic properties for catalysis or functional materials. |

Advanced Synthetic Methodologies for 3 Chloro N1 Cyclopropylbenzene 1,2 Diamine

Strategic Precursors and Their Chemical Transformations Leading to the Diamine Scaffold

The construction of the 3-chloro-N1-cyclopropylbenzene-1,2-diamine framework hinges on a logical sequence of reactions starting from carefully selected precursors. A common approach involves starting with a substituted nitroaniline, which allows for the late-stage formation of the diamine functionality. For instance, a synthetic pathway could initiate from 4-chloro-2-nitroaniline (B28928) or a related isomer, guiding the subsequent functionalization steps.

The introduction of the N-cyclopropyl group is a key step that can be achieved through several established methods, most notably transition metal-catalyzed cross-coupling reactions or direct alkylation.

Direct Alkylation: This method involves the reaction of a suitable aniline (B41778) precursor with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide. The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the cyclopropyl bromide. It is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). Controlling the stoichiometry is crucial to favor mono-alkylation.

Reductive Amination: An alternative route involves the reaction of an aniline with cyclopropanone, followed by reduction of the resulting imine intermediate. This method, however, is less common due to the relative instability of cyclopropanone.

Transition Metal-Catalyzed N-Arylation: Copper- and palladium-catalyzed reactions represent the most robust and widely used methods for this transformation. These are discussed in detail in section 2.2.1.

Achieving chlorination at the C3 position of the benzene-1,2-diamine scaffold requires careful consideration of the directing effects of the substituents. The amino groups are strong ortho-, para-directors, making direct chlorination of a cyclopropyl-substituted benzene-1,2-diamine challenging for obtaining the 3-chloro isomer. byjus.comtestbook.com Therefore, the chlorine atom is typically introduced at an earlier stage of the synthesis.

A viable strategy involves starting with a precursor where the chlorine is already positioned correctly, for example, 4-chloro-2-nitroaniline . In this precursor, the subsequent introduction of the cyclopropyl group and reduction of the nitro group leads to the desired product.

Should direct chlorination be attempted on a precursor like N1-cyclopropyl-benzene-1,2-diamine, the reaction would be an electrophilic aromatic substitution. masterorganicchemistry.com The powerful activating nature of the two amino groups makes the positions ortho and para to them highly susceptible to electrophilic attack. Standard chlorinating agents include chlorine gas (Cl₂) with a Lewis acid catalyst like FeCl₃ or AlCl₃, or N-chlorosuccinimide (NCS). masterorganicchemistry.comchemistrysteps.com Controlling the regioselectivity in such a highly activated system is difficult and often leads to a mixture of products, including polychlorinated species. chemistrysteps.com

Recent advances have demonstrated the use of specific catalytic systems to control the regioselectivity of aniline chlorination.

Copper(II) chloride has been used for para-selective chlorination of unprotected anilines. beilstein-journals.org

Organocatalysis using secondary ammonium (B1175870) salts has been shown to be highly effective for ortho-selective chlorination. nih.gov

These methods, while powerful, would need to be strategically applied within a synthetic sequence that directs the chlorine to the desired C3 position, likely by leveraging blocking groups or starting with an appropriately substituted precursor.

The formation of the 1,2-diamine moiety is most commonly accomplished through the reduction of a nitro group positioned ortho to an existing amino group. This is a reliable and high-yielding transformation.

A typical synthetic sequence would involve the N-cyclopropylation of a nitroaniline precursor (e.g., 4-chloro-2-nitroaniline) to form N-cyclopropyl-4-chloro-2-nitroaniline. The final step is the reduction of the nitro group to an amine.

Commonly used methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is clean and efficient.

Metal-Acid Systems: A classic method involves the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). chemicalbook.com For example, iron powder with ammonium chloride in an ethanol/water mixture is a frequently used system. chemicalbook.com

This reduction step yields the final this compound product.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of this compound, particularly for the crucial C-N bond-forming step to introduce the cyclopropyl group.

The formation of the bond between the cyclopropyl group and the nitrogen atom of the aniline precursor is most effectively achieved using palladium or copper catalysts. These reactions have largely replaced harsher, classical methods due to their broad substrate scope and functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds. wikipedia.orglibretexts.org The reaction couples an amine (cyclopropylamine) with an aryl halide (e.g., 1,3-dichloro-2-nitrobenzene (B1583056) or a related precursor).

The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base.

Reductive Elimination: The desired N-arylated product is eliminated, regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos are commonly used to stabilize the palladium catalyst and promote the key steps of the catalytic cycle. youtube.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required. rsc.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds. wikipedia.org While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern advancements have introduced milder conditions. wikipedia.orgorganic-chemistry.org The reaction can be used to couple cyclopropylamine (B47189) with an aryl halide.

Key features of the Ullmann condensation include:

Catalyst: Copper metal powder or, more commonly, soluble copper(I) or copper(II) salts are used. wikipedia.orgmdpi.com

Ligands: The reaction is often accelerated by the addition of ligands, such as diamines, N-phenylpicolinamide, or N,N-dimethyl glycine. organic-chemistry.orgacs.org

Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are traditionally used, although newer protocols allow for a wider range of solvents. wikipedia.org

Table 1: Comparison of Catalytic Methods for N-Cyclopropylation

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium(0) complexes | Copper(I) or Copper(II) salts/complexes |

| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Diamines, amino acids, N-heterocycles |

| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) | Often K₂CO₃, Cs₂CO₃ |

| Temperature | Generally moderate (Room temp. to ~120 °C) | Traditionally high (>150 °C), modern methods are milder |

| Substrate Scope | Very broad for aryl halides and amines | Traditionally required activated aryl halides, now broader |

While transition-metal catalysis dominates the synthesis of this compound, organocatalysis offers promising avenues for specific transformations, particularly those requiring high regioselectivity.

Organocatalytic Chlorination: As mentioned in section 2.1.2, organocatalysts can provide a high degree of control over the regioselectivity of electrophilic aromatic substitution. A study has shown that a secondary ammonium chloride salt can act as an effective organocatalyst for the ortho-chlorination of anilines. nih.gov Such a strategy could potentially be integrated into a synthetic route to install the chlorine atom at the desired position under mild conditions, avoiding the use of metal catalysts for this specific step.

Organocatalysts from Diamines: Chiral 1,2-diamine scaffolds are themselves valuable building blocks for a class of bifunctional organocatalysts that can facilitate asymmetric reactions. mdpi.compreprints.org While not directly applied to the synthesis of the title compound, research into organocatalysts derived from chiral benzene-1,2-diamines highlights the potential for developing enantioselective syntheses of related structures. preprints.orgresearchgate.net

Biocatalysis: The application of biocatalytic methods, using enzymes to perform specific chemical transformations, is a growing field in organic synthesis. However, currently, there are no established biocatalytic pathways reported for the direct synthesis of this compound. This remains an area for future research and development.

Photoredox Catalysis in Related Cyclopropanation and C-Cl Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild reaction conditions. This strategy is particularly relevant for the synthesis of N-cyclopropylanilines and the functionalization of C-Cl bonds, both of which are key transformations in the potential synthesis of this compound.

The formation of the N-cyclopropyl bond can be envisioned through a photoredox-catalyzed process involving the coupling of an aniline derivative with a cyclopropyl donor. For instance, the use of N-cyclopropylanilines as single-electron transfer probes in photosensitized aqueous solutions highlights the feasibility of generating radical cations from these moieties, which can then undergo further reactions. nih.gov Research has demonstrated the development of annulation reactions with various π-bonds and electrophilic addition reactions to alkenes using photogenerated amine radical cations. acs.org

A plausible approach for the synthesis of a precursor to the target molecule could involve the photoredox-catalyzed [3+2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins. nih.gov This reaction proceeds through the generation of a nitrogen-centered radical, which, after a series of steps, leads to the formation of functionalized cyclopentanes. While not a direct cyclopropanation of an amine, this methodology showcases the utility of photoredox catalysis in manipulating cyclopropylamine structures.

More directly, photocatalytic methods for the synthesis of cyclopropylamine derivatives have been developed. For example, a mild and efficient photoredox-catalyzed bromonitroalkylation of alkenes has been described, where bromonitromethane (B42901) serves as a source for both a nitroalkyl group and bromine. Subsequent cyclization provides access to the cyclopropylamine core. rsc.org Although this method is demonstrated on styrenes, its principles could potentially be adapted for the cyclopropanation of anilines or related nitrogen-containing substrates.

The functionalization of the C-Cl bond on the benzene (B151609) ring is another critical step. While direct photoredox-catalyzed C-H activation is more common, recent advances have shown the potential for C-halogen bond functionalization. For instance, photoredox catalysis has been employed for the reduction of carbon-halogen bonds with excellent functional-group tolerance. youtube.com This suggests that a pre-functionalized chloro-substituted aniline could be compatible with subsequent photoredox-mediated cyclopropanation reactions.

Table 1: Examples of Photoredox-Catalyzed Reactions Relevant to Cyclopropylamine Synthesis

| Entry | Reactants | Photocatalyst | Additive/Solvent | Product | Yield (%) | Reference |

| 1 | N-phenyl tetrahydroisoquinoline, diethyl bromomalonate | Ru(bpy)₃Cl₂ | Methanol/DMF | Methanol-trapped iminium ion | - | youtube.com |

| 2 | Styrene, Bromonitromethane | Ir photocatalyst | Base | γ-bromonitroalkane adduct | - | rsc.org |

| 3 | N-sulfonyl cyclopropylamine, electron-deficient olefin | Organic photocatalyst | - | trans-cyclopentane | High | nih.gov |

| 4 | N-cyclopropylaniline | Triplet-state photosensitizers | Aqueous solution | Ring-opened products | - | nih.gov |

Electrochemical Synthesis Methods Applicable to Substituted Benzenediamines

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and simplifying purification processes. This approach is highly applicable to the synthesis of substituted benzenediamines.

The synthesis of o-phenylenediamines, the core structure of the target molecule, can be achieved through electrochemical methods. For example, a synthetic strategy to access 4,5-disubstituted o-phenylenediamines from 4,5-dinitrobenzene precursors has been reported, utilizing an efficient reduction method. chemrxiv.org Furthermore, the electrochemical synthesis of poly(o-phenylenediamine) films demonstrates the feasibility of manipulating o-phenylenediamine (B120857) monomers electrochemically. researchgate.netnih.gov

The introduction of the cyclopropyl group or the chloro substituent can also be envisioned using electrochemical approaches. The electrochemical polymerization of fluoro- and chloro-substituted anilines has been demonstrated, indicating that the chloro-substituent is stable under certain electrochemical conditions. researchgate.net

A general and electrocatalytic approach to the synthesis of vicinal diamines from alkenes has been developed. nih.gov This method involves the anodic generation of an azidyl radical from sodium azide, followed by addition to the alkene and subsequent reduction to the diamine. While this is demonstrated for aliphatic systems, the principles of electrochemically-mediated amination could potentially be extended to aromatic systems.

Furthermore, electrochemical methods have been developed for the synthesis of N,N'-disubstituted indazolin-3-ones via an intramolecular anodic dehydrogenative N-N coupling reaction, showcasing the power of electrochemistry in forming N-N bonds and related nitrogen heterocycles. mdpi.com The electrochemical synthesis of N-alkylanilines has also been explored, providing a potential route for the N-cyclopropylation step. thieme-connect.de

Table 2: Electrochemical Synthesis of Substituted Anilines and Related Compounds

| Entry | Starting Material | Electrode Material | Solvent/Electrolyte | Product | Yield (%) | Reference |

| 1 | 4,5-dinitrobenzene derivative | Pd/C or Pt/C | - | 4,5-disubstituted o-phenylenediamine | - | chemrxiv.org |

| 2 | o-phenylenediamine | Gold, platinum, or ITO | Aqueous solution | Poly(o-phenylenediamine) film | - | researchgate.net |

| 3 | Alkene | Carbon, nickel foam, or platinum | - | 1,2-diazide | - | nih.gov |

| 4 | o-aminobenzamide derivative | Graphite | HFIP | N,N'-disubstituted indazolin-3-one | up to 78% | mdpi.com |

Green Chemistry Principles in the Preparation of this compound Derivatives

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance sustainability. The synthesis of complex molecules like this compound can benefit significantly from the adoption of these principles.

A key aspect of green chemistry is the use of metrics to evaluate the "greenness" of a synthetic route. nih.govrsc.orgmdpi.comrsc.orgresearchgate.net Metrics such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) provide quantitative measures of efficiency and waste generation. For the synthesis of amines, the CHEM21 green metrics toolkit offers a systematic evaluation of synthetic pathways. rsc.orgrsc.org

The synthesis of amines from renewable resources is a growing area of interest. rsc.orgacs.org While the target molecule is a substituted aromatic diamine, the principles of using bio-based feedstocks and catalytic methods can be applied to the synthesis of its precursors. For example, strategies for synthesizing aromatic amines from lignin-derived monomers have been developed. acs.org

The choice of solvent is another critical factor in green chemistry. The use of water as a solvent for the synthesis of Michler's ketone analogues via nucleophilic aromatic substitution demonstrates an environmentally friendly approach that could be applicable to the synthesis of substituted anilines. thieme-connect.de This method also allows for the recycling of the solvent and unreacted amines.

Catalysis is a cornerstone of green chemistry. The use of photoredox and electrochemical catalysis, as discussed in the previous sections, aligns with green principles by enabling reactions under milder conditions and often with higher selectivity, reducing the need for stoichiometric reagents and minimizing waste. For instance, the use of inexpensive and reusable carbon-based electrodes in electrochemical synthesis is a sustainable practice. researchgate.net

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Description | Ideal Value | Significance |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of incorporation of reactant atoms into the final product. |

| E-Factor | Total waste (kg) / kg of product | 0 | Highlights the amount of waste generated per unit of product. |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | 1 | Considers all materials used in a process, including solvents and workup materials. |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | A more practical measure than atom economy, as it considers reaction yield. |

Chemical Reactivity and Derivatization Pathways of 3 Chloro N1 Cyclopropylbenzene 1,2 Diamine

Reactions Involving the Primary and Secondary Amine Functionalities

The presence of both a primary (-NH2) and a secondary (-NH-cyclopropyl) amine ortho to each other on a chlorinated benzene (B151609) ring is the central feature governing the reactivity of 3-chloro-N1-cyclopropylbenzene-1,2-diamine. These nucleophilic centers are gateways to a variety of derivatization strategies, including acylation, sulfonamidation, and condensation reactions to form complex heterocyclic systems.

Acylation and Sulfonamidation Reactions

The primary and secondary amine groups of this compound readily undergo acylation and sulfonamidation. These reactions involve the treatment of the diamine with acylating agents (like acyl chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) in the presence of a base. The nucleophilic character of the amino groups facilitates their attack on the electrophilic carbonyl or sulfonyl center, leading to the formation of stable amide and sulfonamide linkages, respectively.

The reaction conditions, such as the choice of solvent, base, and temperature, can potentially be tuned to favor mono-substitution on either the primary or secondary amine, although selective functionalization can be challenging due to the similar reactivity of the two amine groups. The electronic and steric environment of each amine—the primary amine being less sterically hindered and the secondary amine's nucleophilicity being influenced by the electron-donating cyclopropyl (B3062369) group—plays a crucial role in directing the regioselectivity of these reactions.

| Reaction Type | Reagent | Functional Group Targeted | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Primary/Secondary Amine | N-substituted Acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Primary/Secondary Amine | N-substituted Benzamide |

| Sulfonamidation | p-Toluenesulfonyl Chloride (TsCl) | Primary/Secondary Amine | N-substituted Tosylamide |

| Sulfonamidation | Methanesulfonyl Chloride (MsCl) | Primary/Secondary Amine | N-substituted Mesylamide |

Condensation Reactions for Heterocyclic Ring Formation

The ortho-diamine arrangement is a classic precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles. The reaction of this compound with various one-carbon electrophiles, such as aldehydes, formic acid, or their derivatives, leads to the formation of the corresponding benzimidazole (B57391) ring system. organic-chemistry.org

The general mechanism for benzimidazole formation involves two key steps:

Initial Condensation : One of the amine groups (typically the more nucleophilic or less hindered one) attacks the electrophilic carbon of the C1 synthon (e.g., an aldehyde) to form a Schiff base or related intermediate.

Intramolecular Cyclization and Aromatization : The second amine group then performs an intramolecular nucleophilic attack on the intermediate, leading to a dihydro-benzimidazole ring, which subsequently aromatizes, often through oxidation or elimination of a leaving group (like water), to yield the final benzimidazole product. organic-chemistry.org

For example, reacting the title compound with an aldehyde (R-CHO) would yield a 7-chloro-1-cyclopropyl-2-substituted-1H-benzimidazole. A variety of aldehydes can be used, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole core. nih.gov Similarly, condensation with 1,2-dicarbonyl compounds, such as α-diketones, would lead to the formation of quinoxaline (B1680401) derivatives.

| Reactant | Resulting Heterocycle | General Product Structure |

|---|---|---|

| Aldehydes (R-CHO) | Benzimidazole | 7-chloro-1-cyclopropyl-2-R-1H-benzimidazole |

| Formic Acid (HCOOH) | Benzimidazole | 7-chloro-1-cyclopropyl-1H-benzimidazole |

| α-Diketones (R-CO-CO-R') | Quinoxaline | 5-chloro-N-cyclopropyl-2,3-disubstituted-quinoxaline |

| Carbon Disulfide (CS₂) | Benzimidazolethione | 7-chloro-1-cyclopropyl-1,3-dihydro-2H-benzimidazole-2-thione |

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds. While typically used to synthesize amines from carbonyl compounds, the existing amine functionalities of this compound can participate in such reactions. organic-chemistry.org For instance, the primary amine can react with an aldehyde or ketone to form a Schiff base (imine) intermediate. This intermediate can then be reduced in situ using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), to yield a new secondary amine. organic-chemistry.org

This strategy allows for the introduction of a wide variety of alkyl or aryl groups onto the primary nitrogen atom, further functionalizing the molecule. The choice of reducing agent is critical to ensure that other functional groups in the molecule, such as the chloro-substituent, are not affected. STAB is often preferred for its mildness and selectivity. organic-chemistry.org

Transformations of the Cyclopropyl Group

The cyclopropyl ring attached to the nitrogen atom is not merely a passive substituent. Its inherent ring strain and unique electronic properties make it susceptible to specific chemical transformations, particularly ring-opening reactions.

Ring-Opening Reactions and Functionalization

The cyclopropyl group, especially when attached to a nitrogen atom (an N-cyclopropylamine), can undergo ring-opening reactions under various conditions, such as treatment with strong acids or through transition-metal catalysis. nih.govacs.org The strain energy of the three-membered ring (approximately 27 kcal/mol) is the driving force for these transformations.

In the presence of a strong acid, the nitrogen can be protonated, and subsequent electronic rearrangement can lead to the cleavage of one of the cyclopropane's C-C bonds. nih.gov Theoretical studies suggest that for donor-acceptor cyclopropanes, this process involves the interaction of the cyclopropane's 3e' orbital with the low-lying unoccupied orbital of the acceptor group, weakening the vicinal C1-C2 bonds. nih.gov The cleavage can occur at either the bond adjacent to the point of attachment (vicinal cleavage) or the distal bond. The regioselectivity of this cleavage is influenced by the substituents on the aromatic ring and the specific reaction conditions. nih.govorganic-chemistry.org For instance, high-pressure catalytic hydrogenation using platinum oxide (PtO₂) can lead to hydrogenolysis of the cyclopropane (B1198618) ring to form a propyl side chain.

Stereochemical Implications of Cyclopropyl Reactivity

Reactions involving the cyclopropyl group can have significant stereochemical consequences, particularly in ring-opening processes. If the cyclopropane ring itself or the attached aromatic system contains stereocenters, the ring-opening can proceed through stereospecific or stereoselective pathways. The mechanism of the ring-opening, whether it proceeds through a concerted pathway or via a discrete intermediate (such as a carbocation or radical), will determine the stereochemical outcome. For example, the base-induced decomposition of optically pure N-nitroso-N-cyclopropylcarbamates has been shown to yield allenes with a specific enantiomeric excess, indicating that the ring-opening process has stereochemical memory. iastate.edu While specific studies on the stereochemistry of this compound are not prevalent, the principles established for related N-cyclopropyl systems suggest that its transformations could be controlled to produce specific stereoisomers, a feature of high importance in the synthesis of chiral molecules.

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorinated Benzene Core

The substitution reactions on the benzene ring of this compound are influenced by the electronic nature of the chloro, amino, and cyclopropylamino groups.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the amino (-NH2) and cyclopropylamino (-NH-cPr) groups are strong activating groups due to their ability to donate electron density to the benzene ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. Both the amino and cyclopropylamino groups are ortho, para-directors. The chlorine atom, while also an ortho, para-director due to its lone pairs, is a deactivating group because of its strong inductive electron-withdrawing effect. nih.govnih.gov

The directing effects of the substituents on this compound are as follows:

The primary amino group at C2 strongly directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

The cyclopropylamino group at C1 strongly directs to the ortho (C2, C6) and para (C4) positions.

The chloro group at C3 deactivates the ring but directs to the ortho (C2, C4) and para (C6) positions.

Considering the combined influence, the positions most activated towards electrophilic attack are C4, C5, and C6. The steric hindrance from the cyclopropyl group and the deactivating effect of the chlorine atom will also play a role in the regioselectivity of the reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C4 | para to -NH-cPr, ortho to -Cl | Highly Activated |

| C5 | para to -NH2 | Highly Activated |

| C6 | ortho to -NH-cPr, meta to -NH2, para to -Cl | Activated |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orglibretexts.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

In this compound, the amino and cyclopropylamino groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the chlorine atom by a nucleophile is expected to be difficult under standard SNAr conditions. For such a reaction to proceed, forcing conditions, such as high temperatures and pressures, or the use of a strong base might be necessary, potentially proceeding through a benzyne (B1209423) intermediate. shaalaa.com

Multi-component Reactions Utilizing this compound as a Core Building Block

The presence of two adjacent amino groups makes this compound an excellent building block for the synthesis of heterocyclic compounds, particularly quinoxalines. The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a classic and efficient method for forming the quinoxaline ring system. mtieat.orgnih.gov This transformation can be considered a type of multi-component reaction where two molecules combine to form a new, more complex structure in a single synthetic operation.

A general reaction scheme involves the reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, often under acidic or thermal conditions, to yield the corresponding 6-chloro-5-(cyclopropylamino)quinoxaline derivative.

Table 2: Representative Quinoxaline Synthesis from 1,2-Dicarbonyl Compounds

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative |

| Glyoxal | 6-chloro-5-(cyclopropylamino)quinoxaline |

| Benzil | 6-chloro-5-(cyclopropylamino)-2,3-diphenylquinoxaline |

| 2,3-Butanedione | 6-chloro-5-(cyclopropylamino)-2,3-dimethylquinoxaline |

This reaction is highly valuable as quinoxaline derivatives are known to possess a wide range of biological activities and are important scaffolds in medicinal chemistry and materials science. mtieat.org The reaction conditions can often be mild, and various catalysts, including heterogeneous catalysts, have been developed to improve yields and facilitate product isolation. nih.gov

Beyond simple condensation reactions, the vicinal diamine functionality can participate in more complex multi-component reactions (MCRs) to generate diverse heterocyclic libraries. For instance, isocyanide-based MCRs, such as the Ugi or Bucherer-Bergs reactions, could potentially be adapted to utilize this compound as the amine component, leading to novel molecular scaffolds. nih.gov

Advanced Analytical Characterization Research of 3 Chloro N1 Cyclopropylbenzene 1,2 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-chloro-N1-cyclopropylbenzene-1,2-diamine. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the aromatic protons would appear as a set of multiplets in the range of δ 6.5-7.5 ppm. The specific splitting patterns would be determined by the coupling between adjacent protons on the benzene (B151609) ring. The protons of the cyclopropyl (B3062369) group would exhibit characteristic signals in the upfield region, typically between δ 0.5-1.0 ppm for the CH₂ groups and δ 2.0-2.5 ppm for the CH proton. The amine (NH and NH₂) protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm region, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The carbons of the cyclopropyl group would be found in the upfield region, typically between δ 5-25 ppm.

To provide a clearer picture, the expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These are predicted values based on the analysis of similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (m) | 115 - 130 |

| C-Cl | - | 125 - 135 |

| C-NH | - | 140 - 150 |

| C-NH₂ | - | 135 - 145 |

| Cyclopropyl CH | 2.0 - 2.5 (m) | 20 - 30 |

| Cyclopropyl CH₂ | 0.5 - 1.0 (m) | 5 - 15 |

| NH | Variable (br s) | - |

| NH₂ | Variable (br s) | - |

| m = multiplet, br s = broad singlet |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique to determine the molecular weight and to gain insights into the structure of this compound through fragmentation analysis. The nominal molecular weight of this compound is 182.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with a peak at m/z 184 (M+2) having an intensity of approximately one-third of the M⁺ peak.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the cyclopropyl group, the chlorine atom, or parts of the diamine functionality. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

The following table outlines the expected major fragments in the mass spectrum of this compound.

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₉H₁₁ClN₂⁺ | 182/184 |

| [M-CH₃]⁺ | C₈H₈ClN₂⁺ | 167/169 |

| [M-C₃H₅]⁺ | C₆H₆ClN₂⁺ | 141/143 |

| [M-Cl]⁺ | C₉H₁₁N₂⁺ | 147 |

| [M-NH₂]⁺ | C₉H₉ClN⁺ | 166/168 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound.

The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amines in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretches of the cyclopropyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would be found in the 1450-1600 cm⁻¹ region. A notable band for the C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would complement the IR data. The symmetric vibrations, such as the breathing mode of the benzene ring, often produce strong Raman signals. The C-Cl stretch is also typically Raman active.

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (medium, broad) | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 (weak) | Strong |

| Cyclopropyl C-H | Stretching | 2900 - 3000 (medium) | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 (medium-strong) | Strong |

| N-H | Bending | 1580 - 1650 (medium) | Weak |

| C-N | Stretching | 1250 - 1350 (medium) | Medium |

| C-Cl | Stretching | 600 - 800 (strong) | Strong |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal can be obtained, the resulting crystallographic data would reveal the planarity of the benzene ring and the orientation of the chloro and cyclopropylamino substituents relative to it. Intermolecular interactions, such as hydrogen bonding involving the amine groups, would also be elucidated, providing insights into the crystal packing. While no specific crystallographic data for this exact compound is publicly available, analysis of similar structures, such as 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, has shown that the benzene ring can be inclined relative to other parts of the molecule due to steric hindrance. researchgate.net

Advanced Chromatographic Methodologies for Purity and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like trifluoroacetic acid), would be suitable for separating the target compound from impurities and starting materials. nih.gov Detection could be achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool. nih.gov For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability. The resulting chromatogram would provide information on the purity, while the mass spectrum of each peak would aid in the identification of any impurities.

The development of these chromatographic methods is crucial for quality control in the synthesis and application of this chemical.

Theoretical and Computational Chemistry Investigations of 3 Chloro N1 Cyclopropylbenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-chloro-N1-cyclopropylbenzene-1,2-diamine, methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and compute its electronic characteristics. DFT calculations, often using basis sets such as 6-311++G(d,p), provide a balance between accuracy and computational cost for molecules of this size. masterorganicchemistry.com

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the electron-donating amino groups are expected to significantly influence the HOMO, raising its energy. Conversely, the electron-withdrawing chlorine atom would likely lower the energy of the LUMO.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions. masterorganicchemistry.com This analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen atoms into the aromatic ring and the effects of the cyclopropyl (B3062369) and chloro substituents. These hyperconjugative interactions are crucial for understanding the molecule's stability and reactivity patterns. masterorganicchemistry.com

Table 1: Illustrative Calculated Electronic Properties (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar aromatic amines.)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity, stability |

| Dipole Moment | 2.5 D | Molecular polarity |

| Mulliken Charge on N1 | -0.6 e | Site for electrophilic attack |

| Mulliken Charge on N2 | -0.5 e | Site for electrophilic attack |

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides indispensable tools for predicting the pathways of chemical reactions, identifying intermediates, and analyzing the structures and energies of transition states. masterorganicchemistry.com For this compound, several reaction types can be investigated theoretically.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring, activated by two amino groups, is susceptible to electrophilic attack. libretexts.org Computational modeling can predict the most likely sites of substitution (halogenation, nitration, etc.). libretexts.org The mechanism involves the formation of a carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.comnumberanalytics.com Theoretical calculations can map the potential energy surface of the reaction, determining the activation energy for the formation of this intermediate, which is the rate-determining step. masterorganicchemistry.com The directing effects of the chloro, amino, and cyclopropylamino substituents would be computationally evaluated to predict the regioselectivity of the reaction.

Oxidation Reactions: The diamine functionality is prone to oxidation. Theoretical studies can model the reaction with various oxidizing agents to predict the products, which could range from quinone-imines to more complex polymeric materials. Transition state analysis would reveal the energetic barriers for single-electron transfer or hydrogen atom transfer processes, elucidating the most favorable oxidation pathway.

Table 2: Illustrative Calculated Activation Energies for Electrophilic Bromination (Note: This data is for illustrative purposes to show how computational results are presented.)

| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Product |

|---|---|---|

| C4 | 15.2 | Major |

| C5 | 18.9 | Minor |

| C6 | 16.5 | Major |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N-cyclopropyl group and the amino groups necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. colostate.edu This is typically performed by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan. masterorganicchemistry.com Both semiempirical and more accurate ab initio methods can be used to locate the various energy minima corresponding to stable conformers. colostate.edu For substituted anilines and related compounds, the orientation of the amino group relative to the ring and its substituents can significantly impact the molecule's properties. colostate.edu

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into conformational flexibility, solvent effects, and the time-averaged behavior of the system. This is particularly useful for understanding how the molecule might behave in a solution or when interacting with a biological target. nih.gov

Computational Studies on Substituent Effects and Aromaticity

The properties of the benzene ring in this compound are heavily modulated by its three substituents. Computational studies are ideal for dissecting these effects.

Amino Groups (-NH2, -NH-cyclopropyl): These are strong activating, ortho-, para-directing groups due to the lone pair on the nitrogen atom, which can be delocalized into the ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. journaleras.com

Cyclopropyl Group: This group, attached to a nitrogen atom, can also influence the electronic properties. The cyclopropyl ring has unique electronic characteristics, sometimes behaving like a double bond in its ability to participate in conjugation.

In Silico Studies on Molecular Recognition Principles

In silico methods, particularly molecular docking, are essential for predicting how a molecule like this compound might interact with a biological receptor, such as an enzyme or protein. mdpi.comnih.gov Molecular docking algorithms place the molecule (the ligand) into the binding site of a receptor and score the different poses based on their predicted binding affinity. silae.it

These studies can identify key interactions, such as hydrogen bonds between the amino groups and receptor residues, or hydrophobic interactions involving the benzene and cyclopropyl groups. mdpi.com The results of docking simulations can guide the design of new molecules with improved binding affinity and selectivity. acs.org

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-receptor complex over time. silae.it By simulating the complex in a more realistic, dynamic environment, researchers can gain confidence in the predicted binding mode and the stability of the interaction. nih.gov

Strategic Applications of 3 Chloro N1 Cyclopropylbenzene 1,2 Diamine As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Scaffolds, such as Benzimidazoles

The 1,2-diamine functionality is a classic and reliable precursor for the synthesis of fused heterocyclic ring systems, most notably benzimidazoles. The reaction of o-phenylenediamines with various carbonyl-containing compounds is a fundamental method for constructing the benzimidazole (B57391) core. In the case of 3-chloro-N1-cyclopropylbenzene-1,2-diamine, the presence of the N-cyclopropyl group directly leads to the formation of N-1 substituted benzimidazoles, a structural motif present in many biologically active compounds.

The general synthesis involves the condensation of the diamine with reagents such as aldehydes or carboxylic acids (or their derivatives), followed by cyclization. organic-chemistry.org The chloro-substituent on the aromatic ring is carried through the reaction, yielding a chlorinated benzimidazole. This chlorine atom not only influences the electronic properties of the final heterocyclic system but also serves as a synthetic handle for further molecular elaboration through cross-coupling reactions or nucleophilic aromatic substitution.

Modern synthetic methods, such as copper-catalyzed multicomponent reactions or metal-free oxidative C-N couplings, have been developed to efficiently produce benzimidazoles from substituted phenylenediamines. organic-chemistry.org These advanced protocols often provide high yields and tolerate a range of functional groups, making them suitable for the conversion of this compound into its corresponding benzimidazole derivatives. organic-chemistry.org

| Reactant | Reaction Conditions | Product Type | Significance of Substituents |

|---|---|---|---|

| Aldehyde (R-CHO) | Oxidative Cyclization | 1-cyclopropyl-2-substituted-4-chlorobenzimidazole | Introduces diversity at the 2-position of the benzimidazole core. |

| Carboxylic Acid (R-COOH) | Condensation (e.g., high temperature, acid catalyst) | 1-cyclopropyl-2-substituted-4-chlorobenzimidazole | A direct method for incorporating various side chains. |

Precursor for Advanced Ligands in Coordination Chemistry and Catalysis

The dual nitrogen donors of the o-phenylenediamine (B120857) scaffold make it an excellent platform for designing advanced ligands for coordination chemistry and catalysis. mdpi.com When this compound is used as a precursor, the resulting ligands benefit from the specific steric and electronic properties conferred by the N-cyclopropyl and chloro groups. N-substitution is known to modulate the nucleophilicity of the amino groups and introduce steric hindrance that can influence the coordination environment around a metal center.

This diamine is a valuable starting material for creating bifunctional organocatalysts. mdpi.com For example, the remaining primary amine can be readily converted into other functional groups, such as a sulfonamide or thiourea. mdpi.com This creates a molecule capable of activating both an electrophile and a nucleophile simultaneously through noncovalent interactions, a key principle in modern organocatalysis. mdpi.com

Furthermore, the diamine can be used to synthesize multidentate ligands for transition metal catalysis. The two nitrogen atoms can coordinate to a metal, and further functionalization can introduce other donor atoms (like phosphorus in P,N ligands), creating a chelate effect that enhances the stability and catalytic activity of the resulting metal complex. nih.gov The electronic properties of these ligands are fine-tuned by the electron-withdrawing chloro group on the aromatic backbone.

| Reagent | Resulting Functional Group | Application Area | Key Feature |

|---|---|---|---|

| Arylsulfonyl Chloride | Sulfonamide | Bifunctional Organocatalysis | Creates a hydrogen-bond donor site for reactant activation. mdpi.com |

| Isothiocyanate | Thiourea | Bifunctional Organocatalysis | Forms a powerful double hydrogen-bond donor motif. mdpi.com |

| Dicarbonyl Compound | Schiff Base (Diimine) | Coordination Chemistry | Forms tetradentate ligands for transition metals. |

Building Block in the Development of Targeted Organic Compounds, for example, Metalloenzyme Inhibitors

The structural motifs present in this compound are highly relevant to medicinal chemistry and the design of targeted therapeutics. The cyclopropylamine (B47189) moiety is considered a "privileged" structure in drug discovery, as the cyclopropyl (B3062369) group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the basicity of the attached nitrogen.

As a building block, this compound provides a robust scaffold that can be elaborated into more complex molecules designed to interact with specific biological targets, such as enzymes. For instance, a constitutional isomer, 4-chloro-1-N-cyclopropylbenzene-1,2-diamine, has been noted for its potential in medicinal chemistry research. The diamine functionality is particularly suited for designing inhibitors of metalloenzymes, where the nitrogen atoms can coordinate to the metal ion (e.g., zinc, iron, copper) in the enzyme's active site, while the rest of the molecule provides specificity through other interactions. The chloro-substituent can enhance binding through halogen bonding or by modifying the lipophilicity of the inhibitor, affecting its ability to cross cell membranes.

| Structural Feature | Potential Contribution to Biological Activity | Example Application |

|---|---|---|

| o-Phenylenediamine Core | Scaffold for H-bonding; Metal coordination | Metalloenzyme Inhibitors |

| N-Cyclopropyl Group | Increased metabolic stability; Enhanced binding affinity; Modulated pKa. | Drug Candidates |

| Chloro Substituent | Electronic modulation; Increased lipophilicity; Potential for halogen bonding. | Fine-tuning of pharmacokinetic properties. |

Application in Advanced Organic Synthesis for Analogue Generation

In both medicinal chemistry and materials science, the ability to generate libraries of related compounds (analogues) for structure-activity relationship (SAR) studies is crucial. This compound is an excellent starting point for such endeavors due to its multiple, distinct reactive sites.

The primary and secondary amines exhibit different reactivities, allowing for selective functionalization. The primary amine can be selectively acylated, alkylated, or converted into a sulfonamide, leaving the more sterically hindered and less nucleophilic secondary amine untouched under controlled conditions. mdpi.com Subsequently, the secondary amine could be functionalized under different reaction conditions.

Furthermore, the chloro-substituent on the aromatic ring is a versatile functional group for analogue generation. It can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, dramatically increasing molecular diversity from a single intermediate. The commercial availability of numerous related o-phenylenediamine analogues underscores the utility of this compound class for generating diverse chemical libraries. sigmaaldrich.combldpharm.com

| Modification Site | Reaction Type | Resulting Diversity |

|---|---|---|

| Primary Amine (-NH₂) | Acylation, Sulfonylation, Reductive Amination | Introduction of amide, sulfonamide, and diverse N-alkyl groups. |

| Aromatic Ring (C-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling | Replacement of chlorine with C, N, O, or S-based nucleophiles. |

| Secondary Amine (-NH-cyclopropyl) | Acylation, Alkylation (harsher conditions) | Functionalization of the second nitrogen atom. |

Future Research Directions and Methodological Advancements

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will likely prioritize the development of synthetic pathways to 3-chloro-N1-cyclopropylbenzene-1,2-diamine that are both environmentally friendly and efficient. The principles of green chemistry, such as atom economy, which seeks to maximize the incorporation of starting materials into the final product, will be central to these efforts nih.gov. The concept of the E-factor, which quantifies the amount of waste generated per kilogram of product, has highlighted the inefficiency of many current chemical processes nih.gov.

One promising approach is the design of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which can significantly reduce the number of synthetic steps, solvent usage, and waste generation. Research into novel MCRs that can construct the substituted phenylenediamine core or introduce the cyclopropyl (B3062369) group in a convergent manner would be highly valuable.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The juxtaposition of a nucleophilic aromatic diamine, an electron-withdrawing chloro substituent, and a strained cyclopropyl ring in this compound suggests a rich and underexplored reactivity profile. The cyclopropyl group, in particular, is known for its unique electronic and steric properties, which can lead to unusual chemical transformations nih.gov.

Future investigations could focus on leveraging the inherent strain of the cyclopropyl ring to initiate ring-opening reactions, providing access to novel molecular scaffolds. The interaction between the cyclopropyl group and the adjacent amino group could also lead to interesting reactivity, potentially through electronic effects or by facilitating specific conformations.

Moreover, the field of photochemistry offers exciting possibilities. Photoactivated transformations, such as formal [3+2] cycloadditions of N-aryl cyclopropylamines, have been reported and could be explored with this specific compound chemrxiv.orgchemrxiv.org. Such reactions, proceeding through a single electron transfer (SET) mechanism, can provide access to complex N-arylaminocycloalkyl compounds chemrxiv.orgchemrxiv.org. The influence of the chloro substituent on the electronic properties of the aromatic ring and its effect on the photochemical reactivity would be a key area of study.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Reaction Prediction

Furthermore, AI can be used to discover novel reactions and synthetic strategies that may not be apparent to human chemists. By analyzing large databases of chemical information, machine learning algorithms can identify hidden patterns and relationships, leading to the development of innovative and more efficient synthetic methods. The integration of AI into the research workflow for this compound could accelerate the discovery of new derivatives and applications.

Advanced In-situ Spectroscopic Monitoring of Reactions Involving the Compound

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound can be achieved through the use of advanced in-situ spectroscopic techniques. mt.com Real-time monitoring of chemical reactions provides valuable insights that are often missed with traditional offline analysis. spectroscopyonline.com

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products as a reaction progresses. mt.comnih.govsemanticscholar.org This allows for the precise determination of reaction endpoints, the identification of transient species, and the elucidation of reaction pathways. For example, in-situ monitoring could be used to optimize the conditions for the synthesis of the target compound, ensuring high yields and purity.

Moreover, these techniques can be applied to study the novel reactivity patterns discussed in section 7.2. By observing the formation and decay of intermediates in real-time, researchers can gain a detailed mechanistic understanding of unconventional transformations, such as photoactivated cycloadditions or ring-opening reactions. This knowledge is crucial for the rational design of new synthetic methods and the expansion of the chemical space accessible from this compound.

Multidisciplinary Research at the Interface of Organic Synthesis and Related Scientific Fields

The unique chemical structure of this compound makes it an attractive building block for applications in various scientific disciplines, particularly medicinal chemistry and materials science.

In the realm of medicinal chemistry , substituted phenylenediamines are important pharmacophores found in a wide range of biologically active molecules. nih.govnih.gov The introduction of a cyclopropyl group can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and conformational rigidity, which can have a profound impact on its biological activity. Future research could involve the synthesis of a library of derivatives of this compound and their evaluation as potential therapeutic agents for various diseases. wisc.eduku.eduox.ac.uk The interdisciplinary collaboration between organic chemists and biologists would be essential for the design, synthesis, and biological testing of these new compounds. gu.se

In materials science , aromatic diamines are common monomers for the synthesis of high-performance polymers and functional organic materials. harvard.edutandfonline.com The presence of the chloro and cyclopropyl substituents on the phenylenediamine core could impart unique properties to the resulting materials, such as altered solubility, thermal stability, and electronic characteristics. For example, polymers derived from this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). deliuslab.com The collaboration between synthetic organic chemists and materials scientists would be crucial for the design and characterization of these novel materials. harvard.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N1-cyclopropylbenzene-1,2-diamine, and what challenges arise during purification?

- Methodology : The compound can be synthesized via Chan–Lam coupling, analogous to methods used for N1-(2-bromophenyl)-4-chlorobenzene-1,2-diamine . React 3-chlorobenzene-1,2-diamine with cyclopropylboronic acid in dioxane using CuI and Et₃N as catalysts. Purification via silica gel chromatography (hexane/EtOAc gradient) is typical, but residual copper or unreacted boronic acid may require additional washes with EDTA or aqueous NH₃.

Q. How can crystallographic data validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) is optimal for confirming bond angles, substituent positions, and hydrogen-bonding networks . For non-crystalline samples, compare experimental IR and NMR data (e.g., NH₂ stretching at ~3300–3400 cm⁻¹, aromatic proton splitting patterns) with computational predictions (DFT/B3LYP/6-31G*).

Q. What stability considerations are critical for storing this compound?

- Methodology : The compound’s diamine groups are prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor decomposition via TLC or HPLC (C18 column, acetonitrile/water mobile phase). Stabilizers like BHT (0.1% w/w) may mitigate free-radical degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodology : Compare reaction kinetics with analogous N1-alkyl/aryl derivatives. Use DFT calculations (e.g., Gaussian 16) to map electron density distribution and steric maps (e.g., %VBur analysis). Experimental validation via Suzuki–Miyaura coupling with substituted aryl halides can quantify yield differences .

Q. What intermolecular interactions dominate in the solid-state packing of this compound?

- Methodology : Analyze hydrogen-bonding motifs (N–H⋯N, N–H⋯Cl) using graph set analysis (Etter’s rules) . For example, adjacent NH₂ groups may form R₂²(8) motifs, while Cl atoms participate in weaker C–H⋯Cl interactions. Pair crystallographic data with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.

Q. Can this compound serve as a ligand for transition-metal complexes, and what catalytic applications exist?

- Methodology : Synthesize Cu(II) or Co(II) complexes by refluxing the diamine with metal salts (e.g., CuCl₂·2H₂O in ethanol). Characterize via UV-Vis (d-d transitions), cyclic voltammetry, and EPR. Test catalytic efficiency in aerobic oxidations or C–N bond-forming reactions, comparing turnover numbers (TONs) with non-cyclopropyl analogs .

Q. How does the compound’s electronic structure correlate with its potential as a corrosion inhibitor?

- Methodology : Perform DFT studies to compute Fukui indices (nucleophilic/electrophilic sites) and molecular electrostatic potential (MEP) maps. Validate experimentally via electrochemical impedance spectroscopy (EIS) in acidic media, correlating inhibition efficiency with HOMO/LUMO gaps .

Data Contradictions and Resolution

- Synthetic Yields : reports ~70% yields for Chan–Lam couplings, but cyclopropyl groups may reduce yields due to steric hindrance. Optimize by increasing reaction time (24–48 h) or using microwave-assisted synthesis .

- Hydrogen-Bonding Patterns : While Etter’s rules predict specific motifs , crystallographic data for similar compounds (e.g., 4-chloro-3-methyl derivatives) show variability in NH₂ interactions. Use temperature-dependent IR to probe dynamic bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.